

# IUPAC name and synonyms for Ethyl 3-oxo-3-(o-tolyl)propanoate

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## Compound of Interest

Compound Name: Ethyl 3-oxo-3-(o-tolyl)propanoate

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An In-Depth Technical Guide to **Ethyl 3-oxo-3-(o-tolyl)propanoate**: Properties, Synthesis, and Applications

## Abstract

**Ethyl 3-oxo-3-(o-tolyl)propanoate** is a  $\beta$ -keto ester of significant interest in synthetic organic chemistry. Its dual functionality, comprising a ketone and an ester, renders it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. We delve into the mechanistic underpinnings of its synthesis via Claisen condensation, offer a workflow for its purification, and present its expected spectroscopic profile. Furthermore, this document explores the compound's applications as a key intermediate in the synthesis of various organic compounds, including biologically active molecules and heterocyclic systems, making it a valuable reagent for researchers, chemists, and professionals in drug development.

## Chemical Identity and Properties

### Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational to scientific research. **Ethyl 3-oxo-3-(o-tolyl)propanoate** is systematically named according to IUPAC conventions, and is also known by several common synonyms in commercial and academic literature.

- IUPAC Name: ethyl 3-(2-methylphenyl)-3-oxopropanoate[1]

- CAS Number: 51725-82-7[1][2][3]
- Synonyms: Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-Methylbenzoyl)acetic acid ethyl ester, Ethyl (2-methylbenzoyl)acetate, Ethyl 2-(2-methylbenzoyl)acetate, Ethyl 3-(2-methylphenyl)-3-oxopropanoate.[1][2]

## Chemical Structure

The molecule consists of an ethyl propanoate backbone where the C3 position is substituted with an oxo group, which is in turn attached to an o-tolyl (2-methylphenyl) group.

Caption: Chemical structure of **Ethyl 3-oxo-3-(o-tolyl)propanoate**.

## Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for planning synthetic procedures, purification, and storage.

| Property          | Value                                          | Source |
|-------------------|------------------------------------------------|--------|
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> O <sub>3</sub> | [1]    |
| Molecular Weight  | 206.24 g/mol                                   | [1]    |
| Boiling Point     | 160 °C at 16 Torr                              | [2]    |
| Density           | 1.1 ± 0.1 g/cm <sup>3</sup>                    | [2]    |
| Appearance        | Colorless to Light yellow clear liquid         | [4]    |
| Storage           | 2-8°C, in a cool, dry place                    | [2][5] |

## Synthesis and Mechanism

### Synthetic Strategy: Claisen Condensation

**Ethyl 3-oxo-3-(o-tolyl)propanoate** is most effectively synthesized via a Claisen condensation reaction. This cornerstone reaction in organic chemistry involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester. For

this specific synthesis, ethyl acetate serves as the enolizable ester, and an activated derivative of o-toluic acid, such as 2-methylbenzoyl chloride, acts as the acylating agent.

The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) is commonly used because it is sufficiently basic to deprotonate the  $\alpha$ -carbon of ethyl acetate, initiating the reaction. Using ethoxide as the base also cleverly circumvents the issue of transesterification, as any reaction with the ethyl ester functionality would result in the same ester.

## Detailed Experimental Protocol

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

### Reagents & Equipment:

- Sodium metal
- Absolute ethanol
- Ethyl acetate
- 2-Methylbenzoyl chloride
- Diethyl ether
- Hydrochloric acid (10% aqueous solution)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel

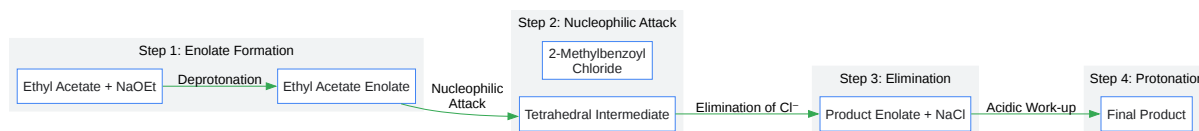
- Rotary evaporator

#### Procedure:

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottom flask equipped with a reflux condenser and an inert atmosphere ( $N_2$  or Ar), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve). The reaction is exothermic and produces hydrogen gas; proper ventilation is required. Stir until all sodium has reacted to form a clear solution of sodium ethoxide.
- **Enolate Formation:** Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (1.1 eq) dropwise to the cooled solution with vigorous stirring. The ethyl acetate acts as both reactant and solvent. Stir the mixture for 30-60 minutes to ensure complete formation of the ethyl acetate enolate.
- **Acylation:** Add 2-methylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture via a dropping funnel. Maintain the temperature below  $10^{\circ}C$  during the addition to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion.
- **Work-up and Extraction:** Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify the aqueous mixture carefully with 10% hydrochloric acid until the pH is acidic (pH ~2-3). This step protonates the enolate and quenches any remaining base. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. The bicarbonate wash is crucial for removing unreacted acidic starting materials and byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield pure **Ethyl 3-oxo-3-(o-tolyl)propanoate**.

## Reaction Mechanism

The Claisen condensation proceeds through a well-established nucleophilic acyl substitution pathway.

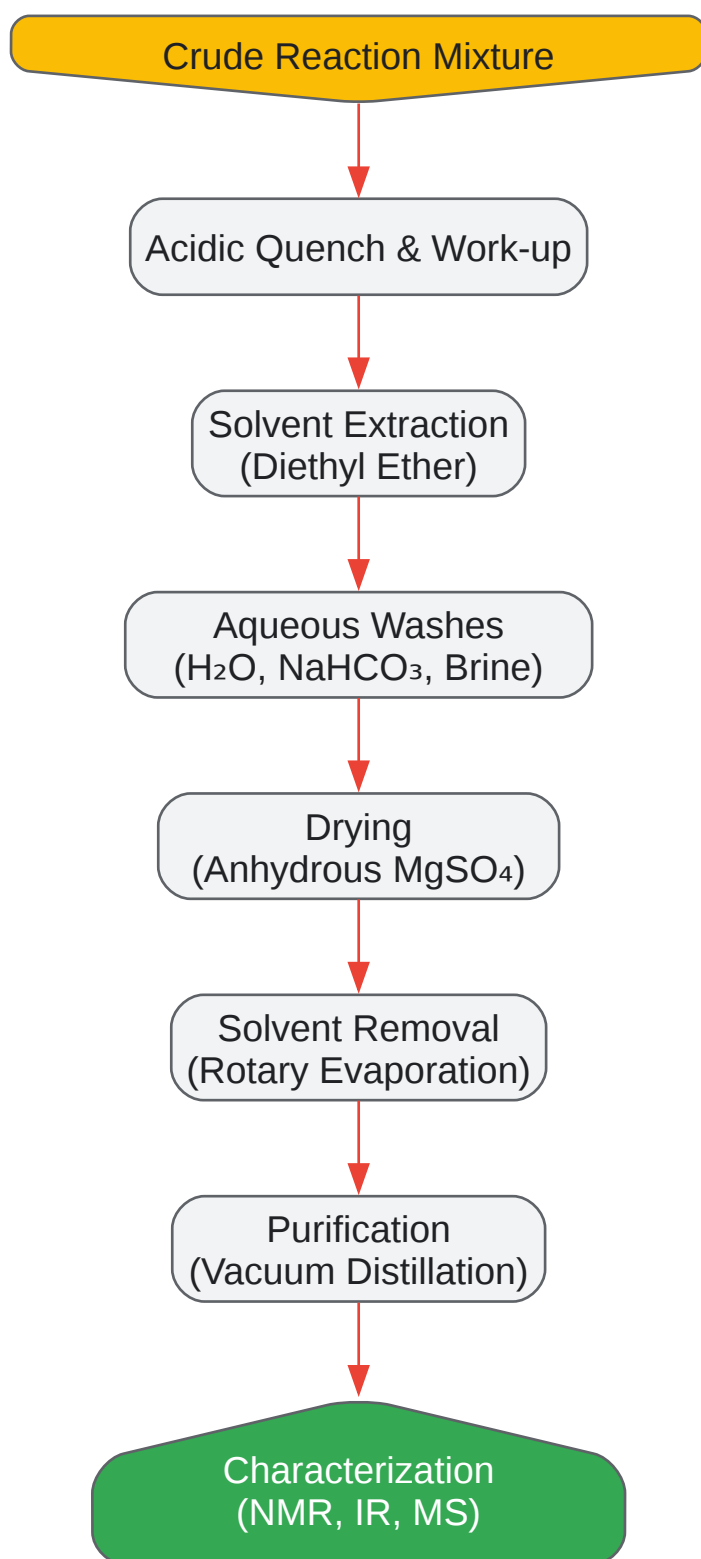


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Caption: Mechanism of Claisen condensation for synthesis.

## Post-Synthesis Workflow

A systematic workflow is essential to isolate and purify the target compound, ensuring its suitability for subsequent applications.



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Caption: General workflow for purification and analysis.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized product. The key techniques are NMR, IR, and MS.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

- **Sample Preparation:** Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).<sup>[6]</sup>
- **Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  NMR spectra on a high-field NMR spectrometer. For  $^{13}\text{C}$  NMR, proton decoupling is used to simplify the spectrum.<sup>[6]</sup>

Predicted Spectroscopic Data:

| $^1\text{H}$ NMR<br>(Predicted) | Chemical Shift<br>( $\delta$ ) ppm | Multiplicity  | Integration | Assignment                        |
|---------------------------------|------------------------------------|---------------|-------------|-----------------------------------|
| Aromatic Protons                | ~7.2 - 7.8                         | Multiplet (m) | 4H          | Ar-H                              |
| Methylene<br>(ester)            | ~4.2                               | Quartet (q)   | 2H          | -OCH <sub>2</sub> CH <sub>3</sub> |
| Methylene (keto)                | ~3.9                               | Singlet (s)   | 2H          | -<br>C(=O)CH <sub>2</sub> C(=O)-  |
| Aromatic Methyl                 | ~2.5                               | Singlet (s)   | 3H          | Ar-CH <sub>3</sub>                |
| Methyl (ester)                  | ~1.3                               | Triplet (t)   | 3H          | -OCH <sub>2</sub> CH <sub>3</sub> |

| <sup>13</sup> C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment                        |
|---------------------------------|------------------------|-----------------------------------|
| Ketone Carbonyl                 | ~195                   | C=O (Ketone)                      |
| Ester Carbonyl                  | ~168                   | C=O (Ester)                       |
| Aromatic Carbons                | ~125 - 140             | C-Ar                              |
| Methylene (ester)               | ~62                    | -OCH <sub>2</sub> CH <sub>3</sub> |
| Methylene (keto)                | ~46                    | -C(=O)CH <sub>2</sub> C(=O)-      |
| Aromatic Methyl                 | ~21                    | Ar-CH <sub>3</sub>                |
| Methyl (ester)                  | ~14                    | -OCH <sub>2</sub> CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

- **Sample Preparation:** As the compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.[\[6\]](#)
- **Acquisition:** Record the spectrum over a range of 4000-400 cm<sup>-1</sup>. A background scan of the empty plates should be performed and subtracted from the sample spectrum.[\[6\]](#)

Predicted Characteristic Absorptions:

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                  |
|--------------------------------|-------------|-----------------------------|
| ~3050                          | Medium-Weak | C-H stretch (Aromatic)      |
| ~2980                          | Medium      | C-H stretch (Aliphatic)     |
| ~1745                          | Strong      | C=O stretch (Ester)         |
| ~1715                          | Strong      | C=O stretch (Ketone)        |
| ~1600                          | Medium      | C=C stretch (Aromatic ring) |
| ~1250                          | Strong      | C-O stretch (Ester)         |



## Applications in Research and Drug Development

**Ethyl 3-oxo-3-(o-tolyl)propanoate** is not merely a chemical curiosity but a potent intermediate for creating valuable molecules. Its utility stems from the reactivity of the  $\beta$ -dicarbonyl moiety.

### Versatile Synthetic Intermediate

The compound is a valuable reagent in various organic synthesis reactions.<sup>[2]</sup> The active methylene group (the  $\text{CH}_2$  between the two carbonyls) is readily deprotonated, and the resulting enolate can be used in a variety of C-C bond-forming reactions. It serves as an intermediate in the synthesis of more complex ketone and aldehyde derivatives and can participate in named reactions such as the Mannich reaction.<sup>[2]</sup>

### Heterocyclic Synthesis

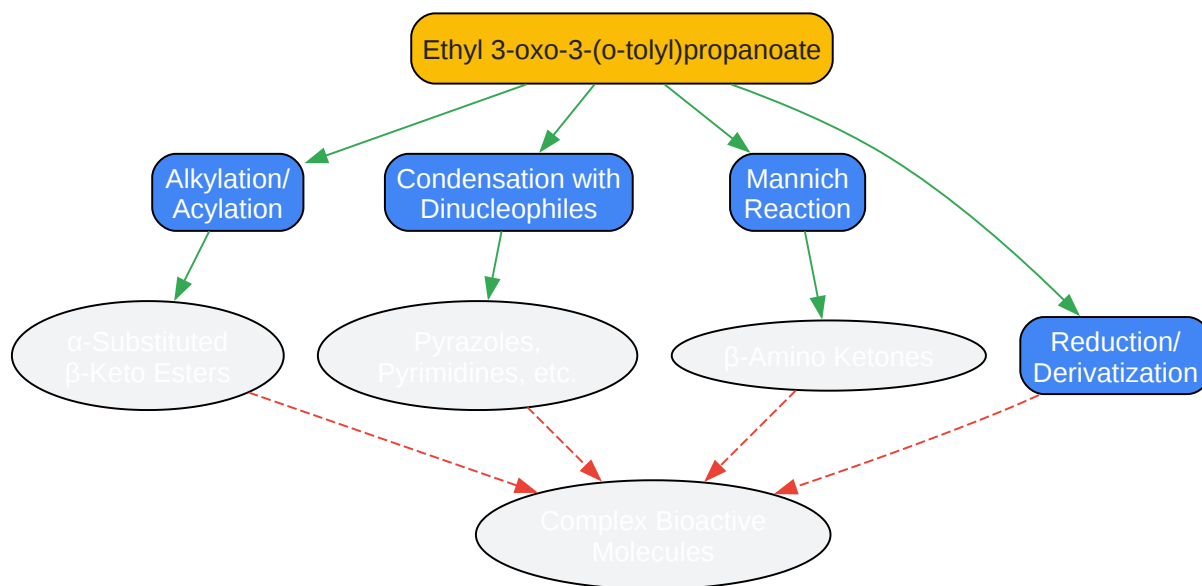
$\beta$ -Keto esters are foundational precursors for a vast range of heterocyclic compounds, which form the core of many pharmaceuticals.<sup>[7]</sup> By reacting with dinucleophiles like hydrazine, hydroxylamine, or ureas, **Ethyl 3-oxo-3-(o-tolyl)propanoate** can be used to construct five- and six-membered rings such as:

- Pyrazoles: Reaction with hydrazine derivatives.
- Isoxazoles: Reaction with hydroxylamine.
- Pyrimidines: Condensation with urea or thiourea.

These heterocyclic scaffolds are prevalent in medicinal chemistry, appearing in drugs with diverse therapeutic actions.

### Potential in Medicinal Chemistry

This compound can be used to prepare a variety of biologically active compounds.<sup>[2]</sup> The related m-tolyl isomer is noted as an intermediate in the synthesis of anti-inflammatory and analgesic agents, suggesting that the o-tolyl analog could be explored for similar purposes.<sup>[5]</sup> Its structure allows for facile modification, making it a valuable starting point for building complex molecules in drug discovery programs.<sup>[5]</sup>



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Caption: Synthetic utility and pathways from the title compound.

## Safety and Handling

**Ethyl 3-oxo-3-(o-tolyl)propanoate** should be handled with standard laboratory safety precautions.

- Hazards: The compound is slightly irritating to the skin and eyes. It is also considered flammable.[2]
- Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles, and a lab coat during handling.[2]
- Storage: Store in a cool, dry, well-ventilated area away from open flames and other sources of ignition.[2]

## Conclusion

**Ethyl 3-oxo-3-(o-tolyl)propanoate** is a highly functionalized and versatile building block in organic synthesis. Its straightforward preparation via Claisen condensation and the rich reactivity of its  $\beta$ -dicarbonyl system make it an attractive intermediate for researchers. From fundamental bond-forming reactions to the construction of complex heterocyclic systems vital to the pharmaceutical industry, this compound offers a reliable and adaptable platform for chemical innovation. This guide has provided the core technical information necessary for its synthesis, characterization, and strategic application in a professional research and development setting.

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